2-Bromo-4-methylphenyl isocyanate

Description

Significance of Aryl Isocyanates in Advanced Organic Synthesis and Materials Science

The significance of aryl isocyanates stems from the electrophilic nature of the isocyanate carbon atom, which readily reacts with a wide array of nucleophiles. rsc.org This reactivity is the foundation for their extensive use in advanced organic synthesis. For instance, their reaction with alcohols to form carbamates (urethanes) and with amines to form ureas are fundamental processes in the construction of complex molecules. scbt.com These reactions are integral to the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals. lookchem.comnih.gov Aryl isocyanates are also crucial in multicomponent reactions, where their ability to react with multiple functional groups in a single step allows for the efficient synthesis of diverse heterocyclic structures. rsc.org

In the realm of materials science, aryl isocyanates, particularly diisocyanates, are indispensable monomers for the production of polyurethanes, a versatile class of polymers. illinoisstate.edubasf.com The properties of these polymers, which range from flexible foams to rigid plastics and durable coatings, can be finely tuned by varying the structure of the isocyanate and the polyol co-monomer. basf.comsigmaaldrich.com The specific substituents on the aryl ring of the isocyanate can influence the thermal stability, mechanical strength, and other physical properties of the resulting polymer.

Structural Characteristics and Electronic Features of 2-Bromo-4-methylphenyl Isocyanate

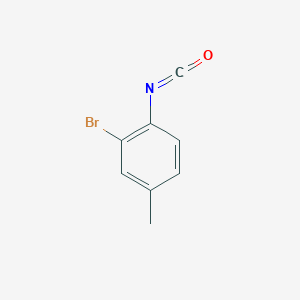

This compound is an aromatic isocyanate with the chemical formula C₈H₆BrNO. scbt.com Its structure consists of a benzene (B151609) ring substituted with an isocyanate group at position 1, a bromine atom at position 2, and a methyl group at position 4.

Evolution of Research Trajectories in Substituted Phenyl Isocyanate Chemistry

Research involving substituted phenyl isocyanates has evolved from fundamental reactivity studies to their application in increasingly complex synthetic challenges. Early research focused on understanding the kinetics and mechanisms of their reactions with simple nucleophiles. rsc.orgmit.edu This foundational knowledge paved the way for their use as reliable building blocks in organic synthesis.

More recent research trajectories have focused on expanding the synthetic utility of substituted phenyl isocyanates. This includes the development of novel catalytic systems to control the regioselectivity and stereoselectivity of their reactions. mdpi.com There is also a significant trend towards their use in cascade reactions, where a series of transformations occur in a single pot, leading to the rapid assembly of complex molecular architectures from simple precursors. nih.gov Furthermore, the unique reactivity of isocyanates continues to be exploited in the synthesis of novel heterocyclic compounds with potential biological activity. rsc.org The ongoing exploration of substituted phenyl isocyanates in areas like medicinal chemistry and materials science underscores their continuing importance in chemical research. lookchem.comillinoisstate.edu

Physicochemical Properties of this compound

Below is a table summarizing the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 71189-13-4 | scbt.com |

| Molecular Formula | C₈H₆BrNO | scbt.com |

| Molecular Weight | 212.04 g/mol | scbt.com |

| Canonical SMILES | CC1=CC(=C(C=C1)N=C=O)Br | uni.lu |

| InChI Key | HUSGEXYNVCQXKA-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.8 | uni.lu |

| Monoisotopic Mass | 210.96329 Da | uni.lu |

Note: Some properties are based on computational predictions due to the limited availability of experimental data for this specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSGEXYNVCQXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409018 | |

| Record name | 2-Bromo-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71189-13-4 | |

| Record name | 2-Bromo-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Innovations for Isocyanates

Non-Phosgene Routes for Aromatic Isocyanate Synthesis

The drive towards greener and safer chemical processes has led to the exploration of several non-phosgene routes for the synthesis of aromatic isocyanates like 2-Bromo-4-methylphenyl isocyanate. These methods aim to replace the highly toxic phosgene (B1210022) with less hazardous reagents and to develop more sustainable catalytic systems.

Curtius Rearrangement Derivatives and Enhancements

The Curtius rearrangement is a classic method for converting carboxylic acids into isocyanates. The reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas. For the synthesis of this compound, the precursor would be 2-bromo-4-methylbenzoic acid.

The general steps of the Curtius rearrangement are as follows:

Activation of the carboxylic acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or a mixed anhydride.

Formation of the acyl azide: The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide, to form the acyl azide.

Rearrangement to the isocyanate: The acyl azide is then heated or photochemically irradiated to induce the rearrangement to the isocyanate.

While the Curtius rearrangement is a versatile method, its application can be limited by the potential hazards associated with the use of azides. Enhancements to this method often focus on in situ generation of the acyl azide to minimize its accumulation and improve safety.

| Starting Material | Intermediate | Product | Key Transformation |

| 2-Bromo-4-methylbenzoic acid | 2-Bromo-4-methylbenzoyl azide | This compound | Thermal or photochemical rearrangement |

Carbonylation Strategies (e.g., from Nitro/Amino Compounds with CO)

Carbonylation strategies offer a direct and atom-economical route to isocyanates. These methods typically involve the reaction of a nitro or amino compound with carbon monoxide (CO) in the presence of a catalyst.

Reductive Carbonylation of Nitro Compounds: The reductive carbonylation of 2-bromo-4-nitrotoluene (B188816) would be a potential route to this compound. This reaction involves the reduction of the nitro group and the simultaneous incorporation of a carbonyl group from CO. Palladium and rhodium complexes are often used as catalysts for this transformation. The direct conversion of nitroaromatics to isocyanates is a significant area of research aimed at creating more efficient and greener industrial processes. scribd.com

Oxidative Carbonylation of Amino Compounds: Alternatively, the oxidative carbonylation of 2-bromo-4-methylaniline (B145976) with CO can yield the desired isocyanate. This process requires an oxidant to facilitate the reaction. Nickel-catalyzed carbonylation of aromatic halides has been reported and could be applicable in this context. acs.org

These carbonylation reactions are often carried out under high pressure and temperature, and catalyst development is crucial for achieving high yields and selectivity.

| Starting Material | Reagent | Catalyst (Example) | Product |

| 2-Bromo-4-nitrotoluene | CO | Palladium or Rhodium complex | This compound |

| 2-Bromo-4-methylaniline | CO, Oxidant | Nickel complex | This compound |

Urea-Based Approaches and Green Chemistry Considerations

Urea-based methods are gaining attention as a greener alternative for isocyanate synthesis. fu-berlin.de These approaches avoid the use of both phosgene and carbon monoxide. The general strategy involves two main steps:

Synthesis of a substituted urea (B33335): The corresponding aniline (B41778), in this case, 2-bromo-4-methylaniline, is reacted with urea to form N,N'-bis(2-bromo-4-methylphenyl)urea.

Thermal decomposition: The substituted urea is then heated, often in the presence of a catalyst, to decompose into the isocyanate and the starting amine.

This method is considered environmentally friendly as the by-products can be recycled. The development of efficient catalysts for the decomposition step is key to the viability of this route.

Oxalyl Chloride Mediated Transformations from Anilines

Catalytic Systems for Sustainable Isocyanate Production

The development of efficient and reusable catalysts is central to the advancement of sustainable isocyanate production. For non-phosgene routes, various catalytic systems have been investigated:

Palladium-based catalysts: These are widely used in carbonylation reactions of nitro compounds and aromatic halides. acs.orgfu-berlin.de

Nickel-based catalysts: Nickel complexes have shown activity in the carbonylation of aromatic halides. acs.org

Rhodium-based catalysts: Rhodium catalysts are also effective for the reductive carbonylation of nitroaromatics.

Lead and Zinc compounds: These have been explored as catalysts in urea-based approaches for the synthesis of carbamates, which are precursors to isocyanates.

Phosgene-Based Synthetic Advancements (Mechanistic and Efficiency Improvements)

Despite the toxicity of phosgene, its use in the synthesis of isocyanates is still prevalent in industrial settings due to its high efficiency and the well-established nature of the process. The synthesis of this compound via this route involves the reaction of 2-bromo-4-methylaniline hydrochloride with phosgene or a phosgene equivalent like diphosgene.

Research in this area has focused on improving the safety and efficiency of the phosgenation process. One notable advancement is the use of diphosgene, a liquid, which is considered a safer alternative to the highly toxic gaseous phosgene.

A documented synthesis of this compound involved its in-situ preparation from the corresponding amine hydrochloride and diphosgene. ru.nl An important finding from this research was that the resulting isocyanate decomposed upon attempted purification by distillation. This highlights a key challenge in the synthesis and handling of this particular isocyanate and suggests that for subsequent reactions, it is best used in its crude form without purification.

| Starting Material | Reagent | Key Observation |

| 2-Bromo-4-methylaniline hydrochloride | Diphosgene | Product decomposes upon distillation |

Liquid Phase Phosgenation Techniques

Liquid phase phosgenation remains a cornerstone of isocyanate manufacturing, particularly for aromatic isocyanates with high boiling points and lower reactivity. researchgate.netnih.gov This method involves the reaction of a primary amine with phosgene in a liquid solvent. The process can be broadly categorized into two main approaches: direct phosgenation and salt phosgenation. nih.gov

Direct Phosgenation: In this method, the organic amine is directly reacted with a solution of phosgene in an inert solvent. acs.org This technique is well-suited for large-scale production of major isocyanates like Toluene (B28343) Diisocyanate (TDI) and Diphenylmethane Diisocyanate (MDI). researchgate.net The reaction is typically carried out in two stages: a cold phosgenation step at low temperatures to form carbamoyl (B1232498) chloride and an N-substituted carbamic acid, followed by a hot phosgenation step at higher temperatures to decompose these intermediates into the desired isocyanate and hydrogen chloride.

Salt Phosgenation: This technique involves first reacting the amine with hydrogen chloride or carbon dioxide to form an amine hydrochloride salt or a carbamate (B1207046) salt. nih.gov This salt is then reacted with phosgene. nih.gov While this method can be conducted under milder conditions, it often has longer reaction times and generates more byproducts. acs.orgnih.gov It was more commonly used for aliphatic isocyanates in the past and is being gradually replaced by more efficient methods. nih.gov

| Technique | Description | Typical Conditions | Advantages | Disadvantages |

| Direct Phosgenation | Amine is reacted directly with phosgene in a solvent. acs.org | Two-stage temperature profile (cold and hot phosgenation). researchgate.net | Rapid reaction, high yield, suitable for large-scale production. nih.gov | Requires handling of highly toxic phosgene. acs.org |

| Salt Phosgenation | Amine is first converted to a salt (hydrochloride or carbamate) before reacting with phosgene. nih.gov | Milder conditions, can proceed at room temperature. nih.gov | Avoids direct contact of free amine with phosgene. | Longer reaction times, higher solvent requirement, more byproducts. acs.orgnih.gov |

Gas Phase Phosgenation Innovations

Gas phase phosgenation represents a significant technological advancement in isocyanate production, offering substantial improvements in efficiency and environmental impact. covestro.com In this process, the amine and phosgene are vaporized at high temperatures (typically 200–600 °C) and reacted in the gaseous state. nih.gov

This innovation offers several key advantages over traditional liquid phase methods. It dramatically reduces the amount of solvent required, by as much as 80%, and lowers energy consumption by up to 60%. covestro.comfit.edu The reaction times are also significantly shorter. fit.edu Furthermore, the process can lead to higher product yields due to fewer secondary reactions. covestro.com Companies like Covestro have successfully implemented this technology for the production of TDI, demonstrating its viability and benefits on a large industrial scale. covestro.com A key innovation in this area is the use of micro or milli heat exchangers for the efficient vaporization and superheating of the amine feed, which allows for better process control under milder conditions. google.com

| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation | Improvement |

| Energy Consumption | High | Reduced by up to 60% covestro.comfit.edu | Significant energy savings covestro.com |

| Solvent Usage | High | Reduced by up to 80% covestro.comfit.edu | More environmentally friendly fit.edu |

| Reaction Time | Longer (e.g., ~50 minutes) fit.edu | Shorter (e.g., ~20 seconds) fit.edu | Increased throughput |

| Byproduct Formation | Higher potential for side reactions | Fewer secondary reactions covestro.com | Higher product yield and purity covestro.com |

Preparation of Precursors for this compound Synthesis

The synthesis of this compound begins with the preparation of its key precursor, 2-bromo-4-methylaniline. This involves two main strategic steps: the regioselective bromination of a suitable methylphenyl derivative and the subsequent conversion to the target aniline.

Strategies for Bromination of Methylphenyl Derivatives

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com For the synthesis of the 2-bromo-4-methylphenyl structure, the starting material would typically be p-toluidine (B81030) (4-methylaniline) or a derivative where the amino group is protected to control the reaction's regioselectivity.

The methyl group is an activating, ortho-, para-directing group, while the amino group (or a protected amino group like an acetamide) is also a powerful activating, ortho-, para-director. Starting with 4-methylaniline, both existing substituents direct incoming electrophiles to the positions ortho to the amino group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The powerful directing effect of the amino group would favor substitution at the 2- and 6-positions.

To achieve the desired 2-bromo-4-methyl substitution pattern, direct bromination of 4-methylaniline can be employed. The reaction is typically carried out using bromine in a solvent like acetic acid. The strong activation by the amino group facilitates the reaction, leading to the substitution of bromine at one of the positions ortho to it.

Synthesis of Substituted Anilines as Isocyanate Precursors

The primary route to synthesizing substituted anilines, such as 2-bromo-4-methylaniline, is through the reduction of the corresponding nitroaromatic compound. youtube.com This multi-step synthesis would proceed as follows:

Nitration: The synthesis would start with toluene (methylbenzene). Nitration of toluene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a mixture of ortho- and para-nitrotoluene. The para-isomer (4-nitrotoluene) is the desired intermediate and can be separated from the ortho-isomer.

Bromination: The 4-nitrotoluene (B166481) is then subjected to electrophilic bromination. The nitro group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-director. In this case, the directing effects are synergistic, guiding the incoming bromine atom to the position ortho to the methyl group and meta to the nitro group, which is position 2. This reaction yields 2-bromo-4-nitrotoluene.

Reduction: The final step is the reduction of the nitro group of 2-bromo-4-nitrotoluene to an amino group. youtube.com Several methods are effective for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel. youtube.com

Metal-Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid or acetic acid. youtube.com For instance, the reaction with iron in acetic acid is a mild and effective method. youtube.com

Reactivity and Mechanistic Investigations of Isocyanate Transformations

Nucleophilic Addition Reactions of the Isocyanate Group

The primary mode of reaction for isocyanates is nucleophilic addition. The electron-deficient carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. wikipedia.org

Alcoholysis and Urethane (B1682113) Formation Mechanisms: Kinetic and Theoretical Studies

The reaction of an isocyanate with an alcohol, known as alcoholysis, results in the formation of a urethane (also known as a carbamate). wikipedia.org This reaction is fundamental to the production of polyurethanes. kuleuven.be

The mechanism of urethane formation has been the subject of extensive kinetic and theoretical studies. Early work suggested a simple bimolecular reaction, first order in both isocyanate and alcohol. kuleuven.be However, more recent investigations have revealed a more complex, multimolecular mechanism. kuleuven.benih.gov Both experimental and theoretical results indicate that multiple alcohol molecules can be involved in the reaction, acting as a "supersystem" to facilitate the nucleophilic addition. kuleuven.benih.gov Theoretical modeling using ab initio methods suggests that the reaction proceeds through a concerted nucleophilic addition across the N=C bond of the isocyanate, rather than the C=O bond. kuleuven.benih.gov

Kinetic studies have shown that the reaction rate is influenced by the concentration of the alcohol, with the reaction with alcohol trimers becoming more significant at higher concentrations. kuleuven.benih.gov The structure of the alcohol also plays a role, with primary alcohols being more reactive than secondary alcohols. kuleuven.be

A proposed two-step mechanism for urethane formation, particularly in the presence of excess isocyanate, involves the formation of an allophanate (B1242929) intermediate. mdpi.comnih.gov This intermediate is formed via a six-centered transition state. mdpi.comnih.gov A subsequent 1,3-proton shift between the nitrogen atoms of the allophanate and cleavage of the C–N bond leads to the formation of the urethane and the release of an isocyanate molecule. mdpi.comnih.gov The activation energies for these reactions are generally in the range of 17–54 kJ/mol. mdpi.com

Table 1: Proposed Mechanisms for Urethane Formation

| Mechanism | Description | Key Intermediates/Transition States | References |

|---|---|---|---|

| Multimolecular Alcoholysis | Involves the participation of two or three alcohol molecules in the reaction with the isocyanate. | Alcohol clusters (dimers, trimers) | kuleuven.benih.gov |

Aminolysis and Urea (B33335) Formation Pathways

The reaction of an isocyanate with an amine, termed aminolysis, yields a substituted urea. wikipedia.org This reaction is typically faster than alcoholysis due to the greater nucleophilicity of amines compared to alcohols. The generally accepted mechanism involves a nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by a proton transfer to form the urea. rsc.org

The reaction of an isocyanate with a primary or secondary amine produces a disubstituted or trisubstituted urea, respectively. The addition of another isocyanate molecule to a urea can form a biuret. wikipedia.org The reaction between a diisocyanate and a diamine is the basis for the production of polyureas. wikipedia.org

Cycloaddition Reactions (e.g., [2+2] and [4+2] Cycloadditions)

Isocyanates can participate in cycloaddition reactions, which are valuable for the synthesis of various heterocyclic compounds. These reactions involve the concerted or stepwise combination of the isocyanate with another unsaturated molecule.

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.net The reactivity in these reactions is highly dependent on the substituents of both the isocyanate and the alkene. For instance, chlorosulfonyl isocyanate is a highly reactive isocyanate for this transformation. researchtrends.net Mechanistic studies suggest that these reactions can proceed through either a concerted pathway or a stepwise pathway involving a 1,4-diradical intermediate, particularly with electron-rich alkenes. researchtrends.net Mechanically induced retro [2+2] cycloaddition of a 1,2-diazetidinone can also generate an isocyanate. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): Aryl isocyanates can act as dienophiles in [4+2] cycloaddition reactions with dienes. A rhodium-phosphoramidite complex can catalyze the [4+2] cycloaddition between α,β-unsaturated imines and isocyanates to produce pyrimidinones. nih.gov The proposed mechanism involves the initial coordination of the imine and isocyanate to the rhodium catalyst, followed by oxidative cyclization to form a rhodacycle intermediate, which then reductively eliminates to yield the pyrimidinone product. nih.gov

[4+1] Cycloaddition: Isocyanide-based [4+1] cycloaddition reactions are a valuable tool in multicomponent reactions for the synthesis of various five-membered heterocycles. rsc.org

[4+2+2] Cycloaddition: Enantioselective rhodium-catalyzed [4+2+2] cycloadditions of dienyl isocyanates with terminal alkynes have been developed to synthesize bicyclic azocine (B12641756) rings. nih.gov

Reaction with Enolates and Other Carbon Nucleophiles

Isocyanates can react with carbon nucleophiles, such as enolates and organometallic reagents. The reaction of an isocyanate with an enolate, generated in situ from a ketone or ester, can lead to the formation of β-keto amides. researchgate.net However, these reactions can be challenging due to the propensity of isocyanates to self-condense or decompose in the presence of strong bases often used to generate enolates. researchgate.net Controlled, stereoselective additions of metal enolates to isocyanates are not widely reported. researchgate.net

Influence of Aromatic Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert electronic and steric effects, thereby modulating the electrophilicity of the isocyanate carbon.

Electronic Effects of Bromine and Methyl Groups on Electrophilicity

In 2-bromo-4-methylphenyl isocyanate, the bromine atom and the methyl group have opposing electronic effects that influence the reactivity of the isocyanate group.

Bromine (Br): As a halogen, bromine is an electron-withdrawing group due to its inductive effect (-I effect). This effect withdraws electron density from the aromatic ring, making the isocyanate carbon more electrophilic and thus more reactive towards nucleophiles. rsc.org The resonance effect (+R effect) of bromine, where its lone pairs can donate electron density to the ring, is generally weaker than its inductive effect for halogens.

Methyl (CH₃): The methyl group is an electron-donating group due to its inductive effect (+I effect) and hyperconjugation. It pushes electron density into the aromatic ring, which in turn can slightly decrease the electrophilicity of the isocyanate carbon, making it less reactive compared to an unsubstituted phenyl isocyanate. rsc.org

Studies on substituted aryl halides have shown a correlation between the activation energies of nucleophilic substitution and Hammett substituent constants, which quantify the electronic effects of substituents. nih.gov Electron-withdrawing groups generally lower the activation barrier for nucleophilic attack. nih.gov

Table 2: Electronic Effects of Substituents on the Reactivity of Phenyl Isocyanate

| Substituent | Position on Phenyl Ring | Electronic Effect | Expected Impact on Isocyanate Electrophilicity | Expected Impact on Reactivity towards Nucleophiles |

|---|---|---|---|---|

| Bromine (Br) | ortho | Electron-withdrawing (Inductive) | Increase | Increase |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allophanate |

| Biuret |

| Chlorosulfonyl isocyanate |

| Phenyl isocyanate |

| Polyurea |

| Polyurethane |

| Pyrimidinone |

| Urea |

| Urethane (Carbamate) |

| β-lactam (2-azetidinone) |

| 4-methylphenyl isocyanate |

Steric Hindrance Considerations in Reactions

The reactivity of the isocyanate functional group (-N=C=O) is significantly influenced by the electronic and steric nature of its substituents. In the case of this compound, the arrangement of the bromo and methyl groups on the aromatic ring introduces notable steric considerations that govern its reaction pathways.

The bromine atom is positioned at the ortho-position relative to the isocyanate group. Due to its relatively large atomic radius, it creates significant steric hindrance around the electrophilic carbon atom of the isocyanate. This crowding impedes the approach of nucleophiles, which are essential for the characteristic addition reactions of isocyanates. Consequently, the reaction rate of this compound with nucleophiles such as alcohols, amines, or water is generally expected to be lower than that of its non-ortho-substituted counterparts like 4-methylphenyl isocyanate or phenyl isocyanate.

This steric effect can also dictate the regioselectivity of reactions. In reactions involving nucleophiles that are themselves sterically demanding, the hindrance from the ortho-bromo group can favor the formation of specific products by directing the incoming group to a less hindered position or by preventing certain reaction pathways altogether. Research into the regioselective bromination of phenols has shown that sterically bulky groups can effectively direct electrophilic substitution to the para-position, a principle that highlights the powerful influence of steric hindrance on reactivity. ccspublishing.org.cn While this example involves the introduction of a bromine atom rather than a reaction of an isocyanate, the underlying principle of steric control is directly applicable.

The interplay between the ortho-bromo and para-methyl groups thus defines a unique reactivity profile for this compound, making steric hindrance a critical factor in planning and executing syntheses involving this reagent.

Catalysis in Isocyanate Reactions

Catalysis plays a pivotal role in expanding the synthetic utility of isocyanates, enabling transformations that are otherwise difficult or inefficient. This includes their use in advanced C-H functionalization reactions and the construction of complex molecules through multicomponent strategies.

Transition Metal Catalysis in C-H Aminocarbonylation

Transition metal-catalyzed C-H aminocarbonylation has emerged as a powerful, atom-economical method for the synthesis of amides. In these reactions, a C-H bond of an unactivated arene or heteroarene is directly functionalized, with an isocyanate serving as the nitrogen and carbonyl source. This approach avoids the pre-functionalization of substrates typically required in traditional cross-coupling reactions. acs.org

Recent advancements have highlighted the efficacy of earth-abundant metals, such as cobalt, in catalyzing these transformations. nih.gov Cobalt(III)-catalyzed systems have been shown to accomplish the C-H aminocarbonylation of various arenes with a broad range of isocyanates, demonstrating high functional group tolerance and excellent selectivity. nih.govnih.gov These reactions provide a direct and efficient route to aromatic and heterocyclic amides.

While specific studies detailing the use of this compound in cobalt-catalyzed C-H aminocarbonylation are not extensively documented, the reported broad scope for aryl isocyanates suggests its potential as a viable substrate. nih.govnih.gov The electronic properties and substitution pattern of the isocyanate can influence catalyst activity and reaction efficiency. Palladium-based catalysts have also been extensively used for the aminocarbonylation of aryl halides, further demonstrating the importance of transition metals in amide synthesis. rsc.orgx-mol.com

Table 1: Representative Conditions for Cobalt-Catalyzed C-H Aminocarbonylation

| Parameter | Condition | Source |

| Catalyst | Cobalt(III) Complex (e.g., [Cp*Co(C₆H₆)][PF₆]₂) | nih.gov |

| Reactants | Arene/Heteroarene, Isocyanate | nih.govnih.gov |

| Promoter/Additive | Often a weak base (e.g., KOAc) or an acetate (B1210297) source | nih.gov |

| Solvent | Typically a polar aprotic solvent (e.g., DCE) | nih.gov |

| Temperature | Elevated temperatures (e.g., 100-130 °C) | nih.gov |

| Key Feature | Direct functionalization of C-H bonds | nih.gov |

Organocatalytic Approaches to Isocyanate Derivatization

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. For isocyanates, organocatalytic approaches are frequently employed to facilitate their derivatization through reactions with nucleophiles. These reactions are fundamental to the synthesis of ureas, carbamates, and other important functional groups.

A relevant application is the use of isocyanates as derivatizing agents to improve the analytical detection of polar molecules. For instance, para-tolyl isocyanate has been successfully used to derivatize polar compounds containing hydroxyl (-OH) or thiol (-SH) groups, converting them into more stable, less polar derivatives suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The resulting carbamate (B1207046) or thiocarbamate derivatives are stable and provide distinct mass spectral fragmentation patterns, aiding in structural identification. nih.gov

Applying this concept to this compound, it could theoretically serve a similar role as a derivatizing agent. However, as discussed under steric hindrance (Section 3.2.2), the reaction efficiency would likely be lower compared to the less hindered para-tolyl isocyanate. The derivatization reaction, typically catalyzed by a tertiary amine or another suitable organocatalyst, would proceed via the nucleophilic attack of a hydroxyl or thiol group on the isocyanate's electrophilic carbon. The presence of the ortho-bromo group would necessitate more forcing reaction conditions or more potent catalysts to achieve comparable conversion rates.

Role of Multicomponent Reaction Catalysis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. Isocyanates are valuable components in many MCRs due to the electrophilicity of the central carbon atom in the -N=C=O group.

Catalysis is often essential for orchestrating the complex sequence of bond-forming events in an MCR. Catalysts can activate one of the substrates, facilitate key bond formations, or influence the stereochemical outcome of the reaction. Isocyanates like this compound can participate as the electrophilic component in various named MCRs, such as the Ugi or Passerini reactions and their derivatives.

For example, in a hypothetical catalyzed MCR, this compound could react with an amine, a carboxylic acid, and an isocyanide (Ugi reaction) or with a carboxylic acid and an aldehyde/ketone (Passerini reaction). The catalyst, which could be a Lewis acid, a Brønsted acid, or a transition metal complex, would facilitate the initial steps, such as imine or α-acyloxy carboxamide formation, before the final irreversible addition of the isocyanate. The substitution pattern on the this compound would be incorporated into the final complex molecular structure, influencing its physical, chemical, and biological properties. The field has seen tremendous growth in developing novel MCRs for synthesizing diverse molecular scaffolds. nih.gov

Table 2: Generalized Components of an Isocyanate-Involving Multicomponent Reaction

| Component | Role | Example | Source |

| Isocyanate | Electrophilic Component | This compound | nih.gov |

| Nucleophile 1 | Amine or Carboxylic Acid | Primary Amine | nih.gov |

| Nucleophile 2 | Isocyanide or other nucleophile | tert-Butyl isocyanide | nih.gov |

| Carbonyl Source | Aldehyde or Ketone | Benzaldehyde | nih.gov |

| Catalyst | Lewis Acid, Brønsted Acid, Organocatalyst | Sc(OTf)₃ (example) | nih.gov |

Derivatization and Application in Complex Molecule Synthesis

Formation of Carbamic Acid Derivatives and Their Synthetic Utility

The isocyanate group is highly susceptible to nucleophilic attack by alcohols, leading to the formation of carbamates, which are stable ester derivatives of the otherwise unstable carbamic acid. This reaction is a cornerstone of isocyanate chemistry and provides a reliable method for creating C-N bonds. The reaction of 2-Bromo-4-methylphenyl isocyanate with an alcohol (R-OH) proceeds under mild conditions, often requiring only mixing of the reactants, though catalysts can be employed to accelerate the reaction with hindered alcohols. google.comrsc.org

The resulting N-(2-bromo-4-methylphenyl)carbamates are not merely stable products but also serve as important intermediates. The carbamate (B1207046) linkage can act as a protecting group for amines (after conversion from the isocyanate) or alcohols. Furthermore, the presence of the bromo-substituent on the aromatic ring is retained during carbamate formation, allowing for subsequent synthetic manipulations, such as cross-coupling reactions.

Table 1: Synthesis of Carbamate Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Generic Alcohol (R-OH) | Alkyl N-(2-bromo-4-methylphenyl)carbamate |

| This compound | Methanol (B129727) | Methyl N-(2-bromo-4-methylphenyl)carbamate |

Construction of Substituted Urea (B33335) Structures

Analogous to the reaction with alcohols, this compound readily reacts with primary or secondary amines to form substituted urea derivatives. wikipedia.org This reaction is typically rapid and high-yielding, forming a stable urea linkage. bioorganic-chemistry.com The condensation of the isocyanate with an amine (R-NH2 or R2NH) provides direct access to unsymmetrical ureas where one nitrogen atom is substituted with the 2-bromo-4-methylphenyl group and the other with the residue from the amine. wikipedia.orgorganic-chemistry.org

These urea structures are prevalent in pharmacologically active molecules and are key components in the design of enzyme inhibitors and receptor ligands. The reaction's efficiency and the stability of the resulting urea bond make it a favored strategy in medicinal chemistry. For instance, the reaction of aryl isocyanates with amines is a standard method for producing diaryl ureas, a class of compounds investigated for their potential as kinase inhibitors. asianpubs.org The thio-analogue, thiourea, can be similarly prepared, as demonstrated by the synthesis of 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea. researchgate.net

Table 2: Synthesis of Substituted Urea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Ammonia (NH3) | N-(2-bromo-4-methylphenyl)urea |

| This compound | Aniline (B41778) (C6H5NH2) | 1-(2-Bromo-4-methylphenyl)-3-phenylurea |

Heterocyclic Compound Synthesis Incorporating 2-Bromo-4-methylphenyl Moieties

The dual functionality of this compound is particularly advantageous in the synthesis of heterocyclic compounds. Both the isocyanate group and the bromo-substituent can participate in cyclization reactions, either as an electrophile or as a handle for metal-catalyzed ring-forming processes.

Hydantoins, a class of five-membered heterocyclic compounds, are accessible from aryl isocyanates. The synthesis typically involves the reaction of an isocyanate with an α-amino acid. The initial reaction forms an N-carbamoyl amino acid intermediate, which can then undergo acid-catalyzed intramolecular cyclization with the loss of water to yield the corresponding hydantoin. In this sequence, this compound would react with an amino acid to furnish a 3-(2-bromo-4-methylphenyl)-substituted hydantoin. This pathway is a known route for preparing variously substituted hydantoins, which are recognized as valuable scaffolds in drug discovery.

The bromine atom on the 2-Bromo-4-methylphenyl moiety is a key functional group for the construction of fused sulfur-containing heterocycles like benzothiazoles or for participating in cross-coupling reactions to build precursors for other rings like thiophenes.

One common strategy for benzothiazole (B30560) synthesis involves the reaction of a 2-aminothiophenol (B119425) with a suitable electrophile. While this compound itself is not the direct precursor, its corresponding aniline (2-Bromo-4-methylaniline) is. This aniline can undergo reactions that introduce the sulfur atom necessary for cyclization. Alternatively, and more directly, the bromo-substituted ring can be functionalized through palladium-catalyzed reactions. For example, Suzuki cross-coupling reactions can be used to attach various groups to the aromatic ring, which can then be manipulated to form a thiophene (B33073) ring. A palladium-catalyzed reaction between a brominated aniline, such as 4-bromo-2-methylaniline, and 3-bromothiophene-2-carbaldehyde demonstrates how these bromo-substituted building blocks are used to create more complex thiophene-containing structures. nih.gov The bromo-substituent serves as a handle for palladium-catalyzed C-C bond formation, a powerful tool in modern organic synthesis. mdpi.comchim.it

Role as a Versatile Building Block in Advanced Organic Synthesis

The synthetic utility of this compound is rooted in its identity as a bifunctional building block. The isocyanate group provides a reliable route for derivatization with a wide range of nucleophiles, including alcohols and amines, to form stable carbamate and urea linkages, respectively. google.comwikipedia.org These reactions are fundamental in constructing molecules with specific functionalities and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Simultaneously, the bromo-substituent on the aromatic ring offers a powerful handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds and the synthesis of fused heterocyclic systems. This orthogonal reactivity allows chemists to perform sequential modifications, first utilizing the isocyanate group and then exploiting the bromo-substituent, or vice versa. This versatility makes this compound a valuable intermediate for the synthesis of a wide range of complex organic molecules.

Polymer and Advanced Material Science Applications

Synthesis of Novel Polyurethanes and Polyureas

The primary application for a monofunctional isocyanate like 2-Bromo-4-methylphenyl isocyanate in polymerization would be as a chain-terminating agent or for the synthesis of specific end-functionalized polymers. For the creation of high molecular weight polymers like polyurethanes and polyureas, di- or poly-functional isocyanates are typically required. researchgate.netyoutube.com The reaction involves the step-growth polymerization of a diisocyanate with a diol (for polyurethanes) or a diamine (for polyureas).

Table 1: General Reactions for Polyurethane and Polyurea Synthesis

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |

| Polyurethane | Diisocyanate (R-(NCO)₂) | Diol (HO-R'-OH) | Urethane (B1682113) (-NH-CO-O-) |

| Polyurea | Diisocyanate (R-(NCO)₂) | Diamine (H₂N-R'-NH₂) | Urea (B33335) (-NH-CO-NH-) |

While direct polymerization using only this compound would not yield a high molecular weight polymer, it could be used to create novel structures in several ways. For instance, it could be reacted with a diol or diamine to synthesize a molecule with a specific end-group, which could then be used in further reactions.

Controlling polymer architecture is crucial for tailoring the final properties of the material. Isocyanates play a key role in this, particularly in the formation of well-defined network structures. A common method involves the trimerization of isocyanate groups to form highly stable isocyanurate rings, which act as trifunctional cross-linking points. researchgate.net

While this compound itself is monofunctional, it could be used to control the density of cross-linking in a polymer network. By adding it to a reaction mixture containing a diisocyanate, it would compete for reaction with polyols or for the trimerization reaction, effectively capping some chains and preventing them from forming further cross-links. This would allow for precise control over the network's structural properties.

There is a significant drive to develop polymers from renewable resources to reduce environmental impact. researchgate.net Research in this area often focuses on creating bio-based polyols and, more recently, bio-based isocyanates. While this compound is synthetically derived, the principles of using aromatic isocyanates in bio-based systems are well-established. For example, lignin, an abundant biopolymer, can be a source of aromatic compounds for synthesizing bio-based isocyanates. These can then be reacted with bio-based polyols (derived from vegetable oils or sugars) to create partially or fully bio-based polyurethanes.

Functionalization of Polymeric Materials

The high reactivity of the isocyanate group makes it an excellent tool for the post-polymerization functionalization of other polymers. Polymers with hydroxyl, amino, or thiol groups can be readily modified by reacting them with an isocyanate.

Using this compound for functionalization would introduce a bromo-methylphenyl group onto the polymer backbone. This could be used to:

Modify Solubility: The aromatic group would alter the polarity and solubility of the original polymer.

Introduce a Reactive Site: The bromine atom can serve as a reactive site for further chemical modifications through reactions like nucleophilic substitution or cross-coupling, allowing for the grafting of other polymer chains or molecules.

Enhance Thermal Properties: The rigid aromatic ring can increase the glass transition temperature (Tg) of the modified polymer.

This process is often referred to as a "click" reaction due to its high efficiency and mild reaction conditions.

Development of Specialty Polymers and Coatings (Non-Biomedical)

The unique structure of this compound could be leveraged to develop specialty polymers and coatings with specific functionalities. The presence of bromine in the polymer structure is known to enhance flame retardancy. By incorporating this isocyanate into a polyurethane or polyurea formulation, the resulting material would likely exhibit improved fire resistance.

Furthermore, in coating applications, the aromatic structure can contribute to hardness, chemical resistance, and UV stability. Blocked isocyanates, which are temporarily rendered inert by a "blocking agent," are often used in coatings. mdpi.com The isocyanate is regenerated by heating, allowing for the curing process to occur at a specific time and temperature. This compound could be used in such a blocked form for specialty coating systems.

Structure-Property Relationships in Isocyanate-Derived Polymers

The final properties of a polymer are intrinsically linked to its chemical structure. uomustansiriyah.edu.iqescholarship.orgresearchgate.netwur.nlmemberclicks.net For polymers derived from isocyanates, key structural factors include:

Hard and Soft Segments: In segmented polyurethanes, the isocyanate and chain extender form the "hard" segments, providing strength and high-temperature performance, while the polyol forms the "soft" segment, providing flexibility. The aromatic nature of this compound would contribute to a rigid hard segment.

Crystallinity: The regularity of polymer chains influences their ability to crystallize. The asymmetric nature of this compound might disrupt chain packing and lead to more amorphous polymers, which are typically transparent and have lower stiffness than their semi-crystalline counterparts. wur.nl

Intermolecular Forces: Hydrogen bonding between urethane or urea groups is a dominant factor in the mechanical properties of these polymers. The substituent groups on the aromatic ring (bromine and methyl) could sterically hinder or electronically influence this hydrogen bonding, thereby modifying the material's properties.

Table 2: Predicted Influence of this compound on Polymer Properties

| Structural Feature of Monomer | Predicted Effect on Polymer Properties | Rationale |

| Aromatic Ring | Increased Tg, stiffness, and thermal stability | The rigid ring structure restricts chain mobility. |

| Bromine Atom | Enhanced flame retardancy | Bromine compounds interfere with the combustion cycle. |

| Methyl Group | Modified solubility and processing characteristics | Alters intermolecular forces and chain packing. |

| Asymmetric Substitution | Reduced crystallinity, increased amorphous content | Irregularity in the polymer chain hinders ordered packing. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. It offers a balance between accuracy and computational cost, making it ideal for studying systems like 2-bromo-4-methylphenyl isocyanate. DFT calculations can elucidate the molecule's three-dimensional structure, electron distribution, and inherent reactivity.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its chemical behavior. For this compound, the arrangement of electrons is influenced by the aromatic ring, the bromine atom, the methyl group, and the highly reactive isocyanate group. DFT calculations can map out this electronic landscape with high precision.

A key component of this analysis is Frontier Molecular Orbital (FMO) Theory , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. set-science.com

In aryl isocyanates, the isocyanate group (-N=C=O) significantly influences the electronic properties. The carbon atom of the isocyanate group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it a primary site for nucleophilic attack. researchgate.net The HOMO is typically distributed over the phenyl ring, while the LUMO is often centered on the N=C=O group. DFT calculations for similar bromo-substituted aromatic compounds have shown that the HOMO and LUMO are mostly π-type orbitals. set-science.com The precise energies and spatial distributions of these orbitals for this compound can be calculated to predict its reactivity towards various reagents.

Table 1: Representative Frontier Orbital Data for an Aryl Isocyanate Derivative

This table provides an example of typical data obtained from DFT calculations on a related aromatic compound. The values for this compound would be specific to its unique substitution pattern.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating chemical stability. |

Note: Data is illustrative and based on typical values for similar aromatic compounds.

Reaction Pathway Elucidation and Transition State Analysis

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways and the identification of transition states, which are the highest energy points along the reaction coordinate. chemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. chemrxiv.org

For this compound, a primary reaction is the formation of urethanes via reaction with alcohols. Computational studies on similar reactions, such as phenyl isocyanate with methanol (B129727), have shown that the process proceeds through the formation of pre- and post-reaction complexes and involves cyclic, asymmetric transition states. researchgate.net The energy barrier for these reactions can be significantly influenced by factors like the solvent and the presence of catalysts. chemrxiv.org DFT calculations can model these effects, providing insights into how reaction conditions can be optimized. For instance, studies have shown that the energy barrier for urethane (B1682113) formation decreases as the degree of alcohol association (monomer, dimer, trimer) increases. researchgate.net

Molecular Dynamics Simulations of Isocyanate-Involving Systems

While DFT is excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. nsf.gov MD simulations can provide insights into the bulk properties of materials containing this compound, such as polymers or solutions. mdpi.commdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nsf.gov

For isocyanate-based systems, MD simulations can be used to study:

Polymer Conformation: In the formation of polyurethanes, the rigidity and conformation of the polymer chains are crucial. MD simulations can model how isocyanate monomers arrange themselves and how the resulting polymer chains behave in solution or in the solid state. mdpi.com

Solvation Effects: The behavior of this compound in different solvents can be investigated, showing how solvent molecules arrange around the solute and influence its reactivity.

Phase Behavior: MD simulations are capable of predicting vapor-liquid equilibrium and other thermodynamic properties, which are essential for process design and optimization. nsf.gov

Recent advancements in force field development for isocyanates are improving the accuracy of these simulations, allowing for more reliable predictions of their physical properties. nsf.govmdpi.com

Quantum Chemical Calculations for Mechanistic Predictions

Quantum chemical calculations, including but not limited to DFT, are fundamental for predicting the detailed mechanisms of reactions involving this compound. rsc.org These calculations provide a step-by-step view of bond-breaking and bond-forming processes.

For example, in the reaction of an isocyanate with a nucleophile (like an alcohol or amine), quantum calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. Studies on the reaction of methyl isocyanate with methanol associates have revealed concerted, asymmetric transition states. nethouse.ru The calculations can also clarify the role of catalysts by showing how they interact with the reactants to lower the activation energy of the reaction. chemrxiv.org Furthermore, these methods can predict the regioselectivity and stereoselectivity of reactions, which is crucial when the isocyanate or the reacting partner has multiple reactive sites or chiral centers.

Prediction of Spectroscopic Signatures of Isocyanate Derivatives (Methodological Focus)

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can be used to confirm the identity and structure of newly synthesized derivatives of this compound.

The primary methods involve:

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds. By comparing the calculated spectrum with an experimental one, chemists can assign the observed peaks to specific molecular vibrations, confirming the structure. ajchem-a.com For accuracy, calculated frequencies are often scaled by a correction factor to account for approximations in the theory and anharmonicity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can also be predicted using quantum chemical methods. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions are highly valuable for interpreting complex NMR spectra and confirming the constitution and configuration of isocyanate derivatives. researchgate.net

These predictive capabilities are essential not only for structural confirmation but also for understanding how the electronic environment around each atom, as influenced by the bromo, methyl, and isocyanate groups, affects its spectroscopic properties.

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Isocyanate Chemistry

The development of highly efficient and selective catalysts is paramount for advancing isocyanate chemistry. While organotin compounds and tertiary amines are traditionally used, future research should focus on more sustainable and versatile catalytic systems for reactions involving 2-bromo-4-methylphenyl isocyanate. turkchem.netwernerblank.com

One promising direction is the investigation of Lewis acidic metal complexes, such as those based on zirconium, which can activate the isocyanate group towards nucleophilic attack. turkchem.net These catalysts could offer enhanced reaction rates and selectivity, particularly in the synthesis of urethanes and ureas derived from this compound. The electronic-withdrawing effect of the bromine atom on the aromatic ring could enhance the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity profiles with these catalysts.

Furthermore, the exploration of organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, presents another exciting frontier. rsc.org These catalysts are known to promote a variety of transformations involving isocyanates, including cycloaddition and polymerization reactions. rsc.org Investigating their application with this compound could lead to the discovery of new polymeric materials with tailored properties. The steric hindrance provided by the ortho-bromo group might influence the binding and activation by these catalysts, a factor that warrants detailed mechanistic studies.

Development of Advanced Green Synthetic Strategies for Substituted Aryl Isocyanates

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). rsc.orgdoxuchem.com A key area for future research is the development of greener, phosgene-free synthetic routes to this compound.

One such approach is the reductive carbonylation of the corresponding nitroaromatic compound. digitellinc.com This method, while challenging, offers a more environmentally benign alternative. Research efforts could focus on developing robust and recyclable catalysts, for example, based on palladium or other transition metals, that can efficiently mediate this transformation for halogenated and alkyl-substituted nitroarenes.

Another green strategy involves the Curtius, Hofmann, or Lossen rearrangement of corresponding carboxylic acid derivatives. wikipedia.org These routes avoid the use of phosgene and can be performed under relatively mild conditions. Future work could optimize these rearrangement reactions for the specific synthesis of this compound, potentially employing flow chemistry techniques to improve safety and scalability. acs.org The use of dimethyl sulfoxide (B87167) (DMSO) as a reagent in the in situ generation of isocyanates from aryl amines also presents a promising phosgene-free method. gaylordchemical.com

Integration of this compound in Supramolecular Chemistry and Self-Assembly

The ability of isocyanate-derived functionalities, such as ureas and urethanes, to form strong hydrogen bonds makes them excellent building blocks for supramolecular chemistry. mdpi.com The specific structure of this compound offers unique opportunities in this field.

Derivatives of this isocyanate, particularly ureas, can be designed to self-assemble into well-defined nanostructures, such as fibers, gels, and vesicles. The presence of the bromo and methyl groups can be used to tune the intermolecular interactions and thus control the morphology and properties of the resulting self-assembled materials. For instance, the bromine atom can participate in halogen bonding, providing an additional directional interaction to guide the self-assembly process.

Future research could explore the synthesis of various derivatives of this compound and systematically study their self-assembly behavior in different solvents. These studies could lead to the development of novel "smart" materials that respond to external stimuli, such as light, heat, or chemical analytes, with potential applications in sensing, drug delivery, and catalysis. The incorporation of supramolecular chain extenders could also lead to the development of robust and recyclable cross-linked polymers. acs.org

Computational Design of Isocyanate-Based Functional Materials

Computational modeling and simulation are powerful tools for accelerating the design and discovery of new materials. acs.org In the context of this compound, computational methods can be employed to predict the properties of polymers and other materials derived from this compound.

For example, density functional theory (DFT) calculations can be used to understand the electronic structure of the monomer and its reactivity towards different nucleophiles. This information can guide the selection of appropriate co-monomers and reaction conditions for the synthesis of polymers with desired properties.

Molecular dynamics (MD) simulations can be used to predict the morphology and mechanical properties of polymers derived from this compound. mdpi.com By simulating the self-assembly of these polymers, researchers can gain insights into the factors that control their nanostructure and design materials with optimized performance for specific applications, such as gas separation membranes or organic electronics. The development of machine learning models could further accelerate the prediction of material properties and the design of novel functional materials. acs.org

Unexplored Reactivity Patterns and Derivatization Opportunities

The unique substitution pattern of this compound suggests several avenues for exploring novel reactivity and derivatization. The interplay between the ortho-bromo, para-methyl, and isocyanate groups can lead to chemical transformations that are not readily accessible with other substituted aryl isocyanates.

The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of functional groups onto the aromatic ring, post-modification of the isocyanate or its derivatives. Such modifications could be used to fine-tune the electronic and photophysical properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-bromo-4-methylphenyl isocyanate to minimize carbamate or urea by-products?

- Methodological Answer : Use a two-step synthesis starting from 2-bromo-4-methylaniline. First, generate the intermediate carbamoyl chloride by reacting the amine with phosgene or safer substitutes (e.g., triphosgene) at 0–5°C in anhydrous dichloromethane (DCM). In the second step, eliminate HCl under inert gas flow (N₂/Ar) at room temperature to form the isocyanate. Monitor by FTIR for the disappearance of N-H (3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹). Use stoichiometric triethylamine to neutralize HCl and prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the isocyanate group via the sharp absorption band at 2270–2260 cm⁻¹ .

- ¹H/¹³C NMR : In CDCl₃, the aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), with methyl protons at δ ~2.4 ppm. The isocyanate carbon resonates at δ ~125 ppm.

- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, and Br percentages (±0.3% tolerance).

- X-ray Crystallography (if crystalline): Resolve steric effects of the bromine and methyl groups on the isocyanate reactivity .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use closed-system reactors and conduct reactions under inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis.

- Employ real-time FTIR monitoring to detect unintended carbamate/urea formation.

- Personal protective equipment (PPE): Chemically resistant gloves (nitrile), full-face respirators with organic vapor cartridges, and splash-proof goggles.

- Exposure limits: Follow OSHA guidelines for isocyanates (8-hour TWA: 0.02 mg/m³ ) .

Advanced Research Questions

Q. How do solvent polarity and Lewis acid catalysts influence the reaction kinetics of this compound with nucleophiles?

- Methodological Answer :

- Solvent Effects : In polar aprotic solvents (e.g., DCM or THF), the reaction with alcohols proceeds via a second-order mechanism. Rate constants () increase with solvent dielectric constant due to stabilization of the transition state. For example, L/mol·s vs. L/mol·s at 25°C.

- Catalysis : Lewis acids (e.g., FeCl₃) reduce activation energy () by 15–20 kJ/mol by coordinating to the isocyanate’s electron-deficient carbon. Use stopped-flow UV-Vis spectroscopy to track pseudo-first-order kinetics under varying catalyst concentrations .

Q. How can discrepancies in purity assessments between GC-MS and titration methods be resolved?

- Methodological Answer :

- GC-MS Indirect Method : Derivatize residual isocyanate with excess n-dibutylamine (n-DBA) and quantify unreacted n-DBA via a DB-5MS column (30 m × 0.25 mm). Compare peak areas against internal standards (e.g., triphenylphosphate).

- Titration : Use dibutylamine back-titration with HCl.

- Resolution : Cross-validate using both methods. GC-MS is superior for detecting low-concentration impurities (detection limit: 0.02 µg ), while titration is prone to overestimation if amines or moisture are present .

Q. What computational models predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. The bromine’s inductive effect lowers the LUMO energy (-1.8 eV) at the isocyanate carbon, favoring nucleophilic attack.

- Retrosynthesis AI Tools : Apply template-based models (e.g., Reaxys or Pistachio databases) to predict feasible pathways for synthesizing derivatives like 1,3,4-oxadiazoles. Validate predictions with experimental yields from small-scale trials (e.g., 50–70% yield in DMF at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.